2-(Tert-butoxy)benzoic acid

Descripción general

Descripción

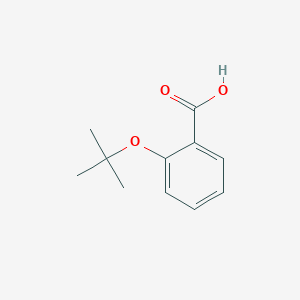

2-(Tert-butoxy)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a tert-butoxy group attached to the benzoic acid structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-(tert-butoxy)benzoic acid typically involves the reaction of o-methyl benzoic acid with tert-butyl lithium. This reaction introduces a tert-butyl group into the ortho position of the toluic acid . Another method involves the esterification of benzoic acid derivatives with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions using tert-butyl alcohol and benzoic acid derivatives, followed by purification processes to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butoxy)benzoic acid undergoes various chemical reactions, including:

Substitution: The tert-butoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) under acidic conditions.

Substitution Reagents: Halogens (e.g., bromine) and nucleophiles.

Major Products Formed

Oxidation: Benzoic acids.

Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(Tert-butoxy)benzoic acid has been investigated for its potential anti-inflammatory and analgesic properties. A study demonstrated that derivatives of this compound showed significant inhibition of inflammation in animal models, suggesting its utility in developing new anti-inflammatory drugs.

Case Study : In a controlled experiment, various derivatives were synthesized and tested for their anti-inflammatory efficacy using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited up to 54% inhibition of edema compared to standard treatments like indomethacin .

| Compound | % Inhibition |

|---|---|

| This compound derivative A | 54% |

| This compound derivative B | 39% |

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its emulsifying properties and ability to enhance skin penetration of active ingredients. Its inclusion in creams and lotions has been shown to improve the stability and efficacy of topical products.

Research Findings : A study on the formulation of topical products highlighted the effectiveness of this compound in enhancing skin hydration and product stability. Experimental designs indicated that formulations containing this compound had superior sensory attributes and moisturizing effects compared to control formulations .

| Formulation Type | Moisturizing Effect (Hydration Level) |

|---|---|

| Control | Low |

| With this compound | High |

Materials Science

In materials science, this compound serves as a precursor for synthesizing various polymer additives. Its ability to act as a stabilizer in polymer processing has been documented, particularly in the production of plasticized polyvinyl chloride (PVC).

Application Insight : The compound's role as a process regulator helps enhance the thermal stability and mechanical properties of PVC products, making it valuable in the manufacturing sector .

Actividad Biológica

2-(Tert-butoxy)benzoic acid, a substituted benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, effects, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxy group attached to the benzoic acid moiety. The chemical formula is , and it possesses unique physicochemical properties that influence its biological interactions.

1. Anti-cancer Activity

Research has indicated that compounds structurally related to this compound can interact with the Bcl-2 family of proteins, which are pivotal in regulating apoptosis in cancer cells. In particular, studies have shown that certain derivatives can bind selectively to Mcl-1 and Bfl-1, two anti-apoptotic proteins overexpressed in various cancers. For instance, a study demonstrated that modifications in the benzoic acid scaffold led to enhanced binding affinities for these targets, suggesting potential for developing dual inhibitors that could overcome resistance mechanisms in cancer therapy .

| Compound | Target Protein | Binding Affinity (Ki) |

|---|---|---|

| 24 | Mcl-1 | 100 nM |

| 24 | Bfl-1 | 100 nM |

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB, which plays a critical role in inflammation . This activity could render it useful in treating inflammatory diseases.

Case Study 1: Cancer Cell Lines

In a series of experiments involving lymphoma cell lines, this compound derivatives demonstrated significant cytotoxicity through the induction of apoptosis. The mechanism involved the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

Case Study 2: In Vivo Models

Animal studies have shown that administration of related benzoic acid compounds resulted in reduced tumor sizes in xenograft models. These findings support the hypothesis that targeting anti-apoptotic proteins can be an effective strategy in cancer treatment .

Toxicological Assessments

While exploring the biological activity, it is crucial to consider the safety profile. Toxicological assessments have indicated that high doses of compounds similar to this compound can lead to adverse effects, including organ toxicity and reproductive issues in animal models. For example, cadmium-based studies highlighted significant renal and hepatic damage at elevated exposure levels . Thus, careful dose optimization is essential for therapeutic applications.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFDMZNZEHTLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592827 | |

| Record name | 2-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243863-88-9 | |

| Record name | 2-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.